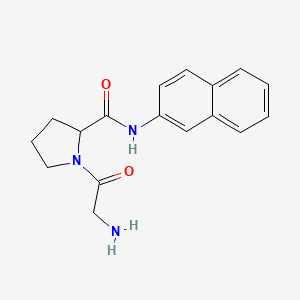![molecular formula C9H10BrN3 B12087220 7-Bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12087220.png)
7-Bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of benzotriazoles. This compound is characterized by the presence of a bromine atom at the 7th position and an isopropyl group at the 1st position of the benzotriazole ring. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole typically involves the bromination of 1-isopropyl-1H-benzo[d][1,2,3]triazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction conditions often include room temperature or slight heating to facilitate the bromination process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Oxidized derivatives of the benzotriazole ring.
Reduction Products: Reduced forms of the benzotriazole ring.
Applications De Recherche Scientifique
Chemistry: 7-Bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various functionalized benzotriazoles, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Benzotriazole derivatives have shown inhibitory activity against enzymes such as acetylcholinesterase and tyrosinase, making them candidates for the development of therapeutic agents.
Medicine: The compound’s potential as a pharmacophore has led to investigations into its use in drug design. It is explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used as a corrosion inhibitor in metalworking fluids and as a UV stabilizer in polymers and coatings.
Mécanisme D'action
The mechanism of action of 7-Bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The bromine atom and isopropyl group contribute to the compound’s binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: Targets include acetylcholinesterase and tyrosinase.
Pathways: The compound may interfere with enzymatic pathways involved in neurotransmission and melanin synthesis.
Comparaison Avec Des Composés Similaires
1H-benzo[d][1,2,3]triazole: The parent compound without the bromine and isopropyl substituents.
7-Bromo-1H-benzo[d][1,2,3]triazole: Similar structure but lacks the isopropyl group.
1-Isopropyl-1H-benzo[d][1,2,3]triazole: Similar structure but lacks the bromine atom.
Uniqueness: 7-Bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole is unique due to the presence of both the bromine atom and the isopropyl group. These substituents enhance its chemical reactivity and biological activity, making it a versatile compound in various applications.
Propriétés
Formule moléculaire |
C9H10BrN3 |
|---|---|
Poids moléculaire |
240.10 g/mol |
Nom IUPAC |
7-bromo-1-propan-2-ylbenzotriazole |
InChI |
InChI=1S/C9H10BrN3/c1-6(2)13-9-7(10)4-3-5-8(9)11-12-13/h3-6H,1-2H3 |
Clé InChI |
HCWIGEVKVQFZIN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C2=C(C=CC=C2Br)N=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}propan-1-amine](/img/structure/B12087143.png)



![1-Ethoxy-1-oxopropan-2-yl 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B12087164.png)









